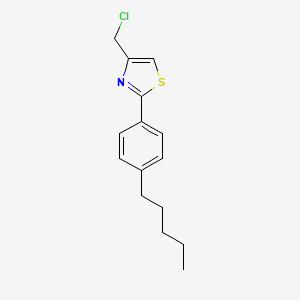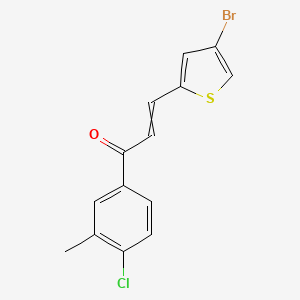![molecular formula C13H11ClO B1621339 [3-(4-Chlorphenyl)phenyl]methanol CAS No. 773872-39-2](/img/structure/B1621339.png)
[3-(4-Chlorphenyl)phenyl]methanol
Übersicht
Beschreibung
[3-(4-Chlorophenyl)phenyl]methanol, also known as CPMD, is a compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 103-105°C.
Wissenschaftliche Forschungsanwendungen
Medizin
Im medizinischen Bereich wird [3-(4-Chlorphenyl)phenyl]methanol als wertvolles Forschungschemikalie anerkannt. Es wird bei der Synthese von Arzneimitteln verwendet, wo es als Zwischenprodukt oder Referenzstandard für Tests dienen kann . Seine Rolle bei der Entwicklung neuer Medikamente ist aufgrund seiner chemischen Stabilität und Reaktivität entscheidend.
Landwirtschaft
Als landwirtschaftliches Forschungschemikalie trägt this compound zur Synthese von Pestiziden und Herbiziden bei . Seine strukturellen Eigenschaften ermöglichen die Herstellung von Verbindungen, die Kulturen vor Schädlingen und Krankheiten schützen können, wodurch Ertrag und Qualität verbessert werden.
Materialwissenschaften
In der Materialwissenschaft wird diese Verbindung bei der Synthese neuer Materialien wie Polymere und Harze verwendet . Seine Fähigkeit, mit verschiedenen Reagenzien zu reagieren, macht es zu einem vielseitigen Baustein für die Entwicklung von Materialien mit gewünschten Eigenschaften wie erhöhter Festigkeit oder chemischer Beständigkeit.
Umweltwissenschaften
This compound spielt in der Umweltwissenschaft eine Rolle als Forschungstool für die Untersuchung von Schadstoffabbauprozessen . Es kann verwendet werden, um den Abbau von chlorierten Verbindungen in der Umwelt zu verstehen, was für die Entwicklung wirksamer Strategien zur Schadstoffminderung unerlässlich ist.
Biochemie
In der Biochemie wird this compound in enzymatischen Studien und Untersuchungen von Reaktionsmechanismen eingesetzt . Es kann als Substrat oder Inhibitor in enzymatischen Assays wirken und so dazu beitragen, die biochemischen Pfade und Wechselwirkungen innerhalb lebender Organismen aufzuklären.
Pharmakologie
Diese Verbindung ist maßgeblich an der pharmakologischen Forschung beteiligt, insbesondere bei der Untersuchung von Arzneimittelwechselwirkungen und Stoffwechselwegen . Sie kann verwendet werden, um Analoga von pharmakologisch aktiven Molekülen zu synthetisieren, die bei der Entdeckung neuer Therapeutika helfen.
Analytische Chemie
Analytische Chemiker verwenden this compound als Standard zur Kalibrierung von Instrumenten und zur Validierung analytischer Methoden . Seine genau definierten Eigenschaften gewährleisten genaue und zuverlässige Messungen, die für die Qualitätskontrolle in der chemischen Analyse entscheidend sind.
Organische Synthese
In der organischen Synthese ist this compound ein Vorläufer für verschiedene Synthesewege . Es ist an der Herstellung komplexer organischer Moleküle durch Reaktionen wie der Diels-Alder-Reaktion beteiligt, die in der Synthese vieler organischer Verbindungen grundlegend ist.
Wirkmechanismus
Target of Action
The primary targets of [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. The compound is structurally similar to other bioactive aromatic compounds, such as indole derivatives , which have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of [3-(4-Chlorophenyl)phenyl]methanol is not well-documented. Given its structural similarity to other bioactive compounds, it’s plausible that it may interact with its targets in a similar manner. For instance, indole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . .
Biochemical Pathways
The biochemical pathways affected by [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. As mentioned earlier, structurally similar compounds like indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The molecular and cellular effects of [3-(4-Chlorophenyl)phenyl]methanol are currently unknown. As mentioned earlier, structurally similar compounds like indole derivatives have been found to exhibit a variety of biological activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound [3-(4-Chlorophenyl)phenyl]methanol is recommended to be stored under inert gas at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGFIOYXJHTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362706 | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773872-39-2 | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(4-chlorophenyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621262.png)
![3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1621263.png)
![5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazole-3-thiol](/img/structure/B1621266.png)







